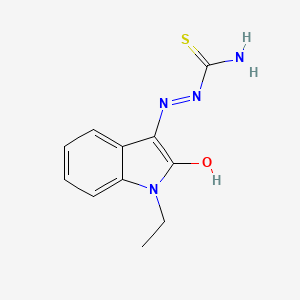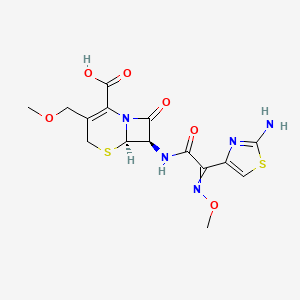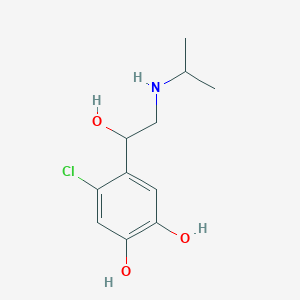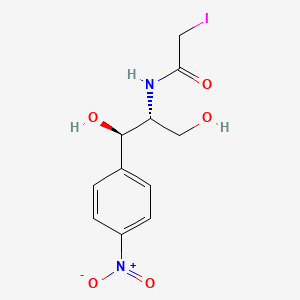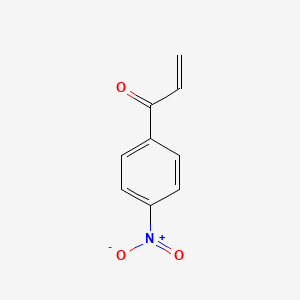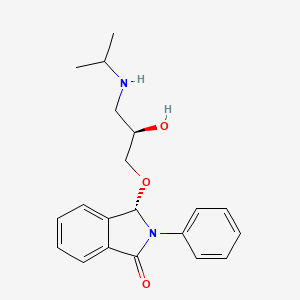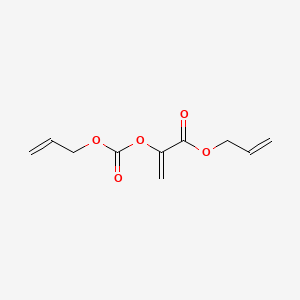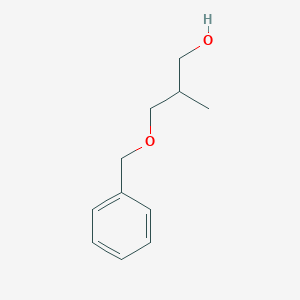
3-(苯甲氧基)-2-甲基丙醇
描述
3-(Benzyloxy)-2-methylpropan-1-ol is a laboratory chemical . It is used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .
Chemical Reactions Analysis
Benzylic compounds are known to show enhanced reactivity in various reactions due to the adjacent aromatic ring . They are susceptible to oxidative degradation, especially when the benzylic position is not completely substituted .科学研究应用
Synthesis of Chromane Derivatives
3-(Benzyloxy)-2-methylpropan-1-ol: can be utilized in the synthesis of chromane derivatives, which are compounds exhibiting a wide range of biological activities. These activities include antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects. Specifically, chromane derivatives have shown moderate-to-good antitubercular activities, making them valuable in the development of new antitubercular agents .
Antitubercular Agent Research
The compound has potential applications in the study of inhibitors for the salicylate synthase from M. tuberculosis . This enzyme is a target for antitubercular drug development, and the compound’s derivatives could be synthesized and tested for their inhibitory effect towards this target .
NMR Spectroscopy and Analytical Characterization
3-(Benzyloxy)-2-methylpropan-1-ol: can be a precursor in reactions where its derivatives are characterized using spectroscopic methods such as FT-IR , 1H and 13C NMR , NOESY , and HSQC . These methods are crucial for understanding the structure and properties of new compounds .
Fragrance and Flavoring Agent Synthesis
This compound can also serve as a precursor for the synthesis of other compounds like benzyl acetate , which is widely used as a fragrance and flavoring agent. The transformation processes involved can be studied to improve yields and develop more efficient synthetic routes.
Drug Development
The intricate structure of 3-(Benzyloxy)-2-methylpropan-1-ol allows for its use in drug development. It can be modified to create new molecules with potential therapeutic applications, especially in the realm of enzyme inhibition and receptor interaction.
Peptide Synthesis
In the field of peptide synthesis, 3-(Benzyloxy)-2-methylpropan-1-ol can be used to introduce protective groups or as a building block for complex peptides. Its versatility in chemical reactions makes it a valuable asset for synthesizing novel peptides with specific biological functions.
安全和危害
属性
IUPAC Name |
2-methyl-3-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZOWQXYGMVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972278 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-methylpropan-1-ol | |
CAS RN |
56850-59-0 | |
| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-3-(Benzyloxy)-2-methylpropan-1-ol in the synthesis of spongistatin 1?
A1: (R)-3-(Benzyloxy)-2-methylpropan-1-ol serves as a crucial starting material in the synthesis of a protected C(29)-C(51) subunit of spongistatin 1. The researchers successfully utilized this compound to construct the targeted subunit through a multi-step synthesis involving key reactions like aldol condensation and C-glycosidation. [] The study highlights the efficient conversion of (R)-3-(Benzyloxy)-2-methylpropan-1-ol into the desired subunit, demonstrating its importance in accessing this complex natural product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

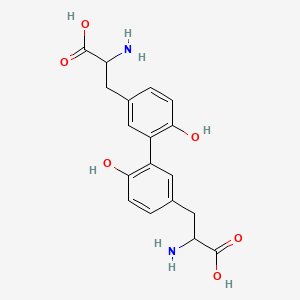
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)


